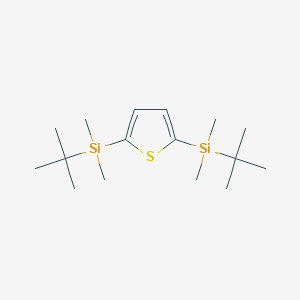
2,5-Bis(tert-butyldimethylsilyl)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis(tert-butyldimethylsilyl)thiophene is a silyl-substituted thiophene derivative. This compound is known for its unique structural properties, which make it a valuable building block in various fields, including organic electronics and materials science. The presence of tert-butyldimethylsilyl groups enhances its stability and solubility, making it suitable for a range of applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(tert-butyldimethylsilyl)thiophene typically involves the silylation of thiophene derivatives. One common method includes the reaction of thiophene with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale silylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions: 2,5-Bis(tert-butyldimethylsilyl)thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Stille coupling, to form more complex structures.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Halogens, nitrating agents.
Coupling Reactions: Palladium catalysts, boronic acids, stannanes.
Major Products:
Oxidation: Thiophene sulfoxides, thiophene sulfones.
Substitution: Halogenated thiophenes, nitrothiophenes.
Coupling Reactions: Biaryl thiophenes, thiophene-based polymers.
Scientific Research Applications
2,5-Bis(tert-butyldimethylsilyl)thiophene has a wide range of applications in scientific research:
Organic Electronics: Used as a building block in the synthesis of organic semiconductors and conductive polymers.
Materials Science: Employed in the development of advanced materials with unique electronic and optical properties.
Photovoltaics: Incorporated into organic photovoltaic cells to enhance their efficiency and stability.
Sensors: Utilized in the fabrication of chemical sensors due to its sensitivity to various analytes.
Mechanism of Action
The mechanism by which 2,5-Bis(tert-butyldimethylsilyl)thiophene exerts its effects is primarily related to its electronic structure. The silyl groups influence the electron density distribution within the thiophene ring, enhancing its reactivity and stability. This modification allows the compound to participate in various electronic processes, making it suitable for applications in organic electronics and materials science .
Comparison with Similar Compounds
4,4′-Bibenzo[c]thiophene: Another silyl-substituted thiophene derivative used in organic electronics.
2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene: Known for its optical brightening properties and used in photoluminescence experiments.
Uniqueness: 2,5-Bis(tert-butyldimethylsilyl)thiophene stands out due to its enhanced stability and solubility, which are imparted by the tert-butyldimethylsilyl groups. These properties make it particularly valuable in applications requiring high-performance materials with robust electronic properties .
Properties
CAS No. |
143810-35-9 |
|---|---|
Molecular Formula |
C16H32SSi2 |
Molecular Weight |
312.7 g/mol |
IUPAC Name |
tert-butyl-[5-[tert-butyl(dimethyl)silyl]thiophen-2-yl]-dimethylsilane |
InChI |
InChI=1S/C16H32SSi2/c1-15(2,3)18(7,8)13-11-12-14(17-13)19(9,10)16(4,5)6/h11-12H,1-10H3 |
InChI Key |
NKUDLDFDHRNJJP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)C1=CC=C(S1)[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-[(2-Methylpropane-1,3-diyl)bis(oxymethylene)]dibenzene](/img/structure/B12544400.png)
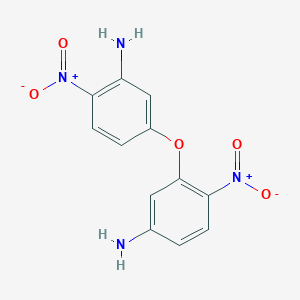
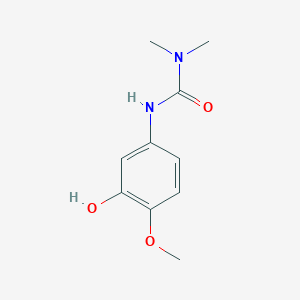

![4-[2-(3,5-Dichlorophenyl)-6-(pyridin-3-yl)pyrimidin-4-yl]benzoic acid](/img/structure/B12544416.png)

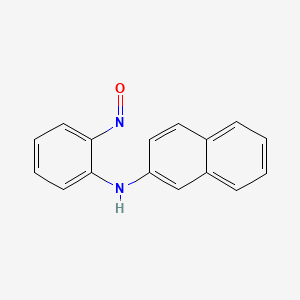
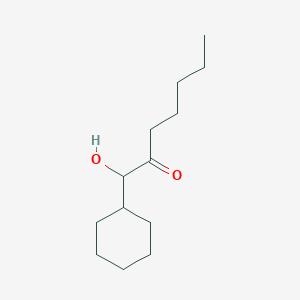
![5-Amino-2-selenoxo[1,3]dithiolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B12544461.png)
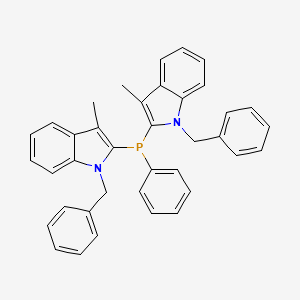

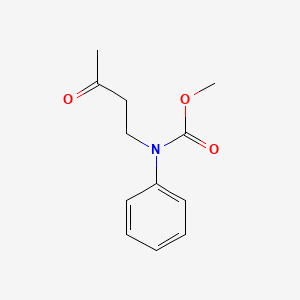
![1-(4-Chlorophenyl)-3-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12544477.png)
![Methyl 2-[(trimethylsilyl)oxy]pyrrolidine-1-carboxylate](/img/structure/B12544482.png)
